1,4-Dimethylnicotinamide

Descripción

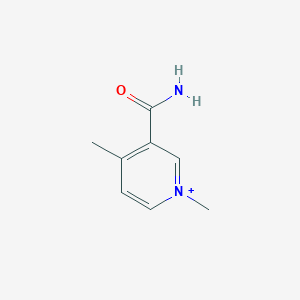

1,4-Dimethylnicotinamide is a derivative of nicotinamide (vitamin B3), where methyl groups are substituted at the 1 and 4 positions of the pyridine ring. Nicotinamide derivatives are widely studied for their roles in redox reactions, pharmaceutical activities, and material science applications .

Propiedades

Número CAS |

126077-63-2 |

|---|---|

Fórmula molecular |

C8H11N2O+ |

Peso molecular |

151.19 g/mol |

Nombre IUPAC |

1,4-dimethylpyridin-1-ium-3-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-10(2)5-7(6)8(9)11/h3-5H,1-2H3,(H-,9,11)/p+1 |

Clave InChI |

UFUZVBSTGVYYHO-UHFFFAOYSA-O |

SMILES |

CC1=C(C=[N+](C=C1)C)C(=O)N |

SMILES canónico |

CC1=C(C=[N+](C=C1)C)C(=O)N |

Sinónimos |

1,4-dimethylnicotinamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-Methyl-1,4-dihydronicotinamide

- Structure : A dihydro derivative with a methyl group at position 1 and a reduced pyridine ring.

- Properties: Molecular weight 138.2 g/mol, soluble in DMSO (15 mg/mL), ethanol (2.5 mg/mL), and PBS (10 mg/mL). Stable at -80°C .

- Applications : Used in biochemical research for studying redox mechanisms and oxidative stress .

1-Benzyl-1,4-dihydronicotinamide

Key Differences :

- Both compounds exhibit antioxidant and cytotoxic activities, but 1-methyl derivatives are more water-soluble .

Dimethyl-Substituted Aromatic Compounds

1,4-Dimethylnaphthalene

1,4-Dimethylanthraquinone

Comparison with 1,4-Dimethylnicotinamide :

- Dimethylaromatic compounds are more lipophilic than nicotinamide derivatives, favoring applications in polymers and dyes. Nicotinamide analogs, however, are prioritized in biomedical research due to their redox activity .

Industrial and Pharmacological Derivatives

1,4-Divinylbenzene (DVB)

1,4-Dihydropyridine Derivatives

- Activities : Exhibit cytotoxic effects against cancer cells (e.g., IC₅₀ values ranging from 5–50 μM) and reverse multidrug resistance (MDR) in vitro .

Key Insight : While DVB is structurally distinct from nicotinamide derivatives, its bifunctional reactivity highlights the importance of substituent positioning in material science .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.